molecular formula C15H18N4O2 B13371426 4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide

4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B13371426
M. Wt: 286.33 g/mol
InChI Key: ODBYZCJECFMUQW-UHFFFAOYSA-N
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Description

4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core is formed through cyclization reactions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine as a reagent.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid
  • Ethyl 4-oxo-1-piperidinecarboxylate
  • 2-oxo-4-phenyl-1-pyrrolidineacetic acid ethyl ester

Uniqueness

4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific quinazoline core structure combined with the pyrrolidinyl group, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

4-oxo-N-(2-pyrrolidin-1-ylethyl)-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H18N4O2/c20-14-11-5-1-2-6-12(11)17-13(18-14)15(21)16-7-10-19-8-3-4-9-19/h1-2,5-6H,3-4,7-10H2,(H,16,21)(H,17,18,20)

InChI Key

ODBYZCJECFMUQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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